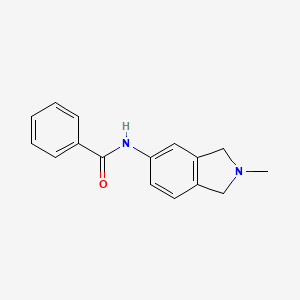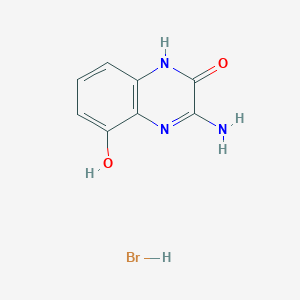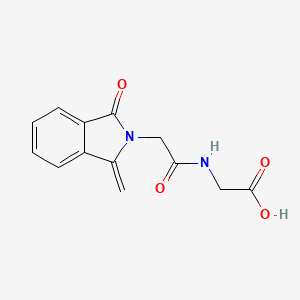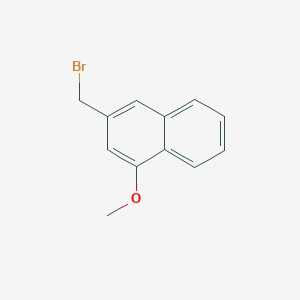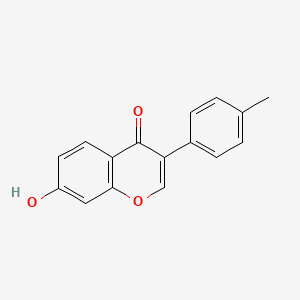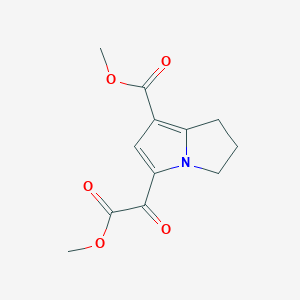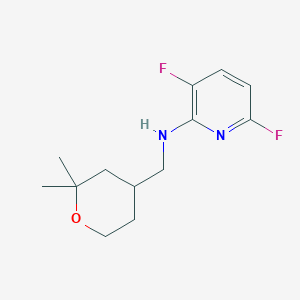
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ácido 2-acetamido-3-(6-metil-1H-indol-3-il)propanoico es un derivado de aminoácido quiral que presenta un anillo indol, que es un motivo estructural común en muchos compuestos biológicamente activos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-ácido 2-acetamido-3-(6-metil-1H-indol-3-il)propanoico normalmente implica los siguientes pasos:
Material de partida: La síntesis a menudo comienza con el 6-metilindol disponible comercialmente.
Acilación: El nitrógeno del indol se aciló utilizando anhídrido acético para formar N-acetil-6-metilindol.
Bromación: El indol aciló se somete a bromación en la posición 3 utilizando N-bromosuccinimida (NBS).
Formación de aminoácidos: El producto bromado luego se hace reaccionar con un auxiliar quiral, como (S)-fenilalanina, en condiciones básicas para formar el derivado de aminoácido deseado.
Métodos de producción industrial
Los métodos de producción industrial para (S)-ácido 2-acetamido-3-(6-metil-1H-indol-3-il)propanoico pueden involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores quirales y técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), es común para lograr el exceso enantiomérico deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-Ácido 2-acetamido-3-(6-metil-1H-indol-3-il)propanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo indol se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: El grupo carbonilo en la porción acetamida se puede reducir utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: El nitrógeno indol puede participar en reacciones de sustitución nucleofílica con haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio (NaH).
Principales productos formados
Oxidación: Formación de derivados del ácido indol-3-carboxílico.
Reducción: Formación de (S)-2-amino-3-(6-metil-1H-indol-3-il)propanoico.
Sustitución: Formación de derivados de indol N-alquilados.
Aplicaciones Científicas De Investigación
(S)-Ácido 2-acetamido-3-(6-metil-1H-indol-3-il)propanoico tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por su papel en la síntesis de proteínas y las interacciones enzimáticas.
Medicina: Investigado por su potencial como agente terapéutico en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (S)-ácido 2-acetamido-3-(6-metil-1H-indol-3-il)propanoico involucra su interacción con dianas moleculares específicas, como enzimas y receptores. El anillo indol puede imitar la estructura del triptófano, lo que le permite unirse a proteínas y enzimas que se unen al triptófano. Esta unión puede modular la actividad de estas proteínas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Triptófano: Un aminoácido esencial con una estructura indol similar.
Serotonina: Un neurotransmisor derivado del triptófano.
Melatonina: Una hormona involucrada en la regulación de los ciclos de sueño-vigilia, también derivada del triptófano.
Unicidad
(S)-Ácido 2-acetamido-3-(6-metil-1H-indol-3-il)propanoico es único debido a sus sustituciones acetamida y metilo específicas, que confieren propiedades químicas y biológicas distintas en comparación con otros derivados del indol. Estas modificaciones pueden mejorar su afinidad de unión a ciertas proteínas y su estabilidad en condiciones fisiológicas.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-8-3-4-11-10(7-15-12(11)5-8)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
Clave InChI |
VTESFIQSEVFMAQ-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


